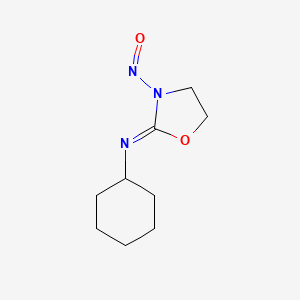
3,6-Dimethyl-1-phenylheptane-3-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1-phenylheptane-3-peroxol is an organic compound with the molecular formula C15H24O2 It is a peroxide derivative, characterized by the presence of a peroxol group (-O-OH) attached to a heptane chain substituted with methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenylheptane-3-peroxol typically involves the reaction of 3,6-dimethyl-1-phenylheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C
Solvent: Acetic acid or methanol
Catalyst: Sulfuric acid or hydrochloric acid
The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and temperature control
Purification: Distillation or recrystallization to obtain the pure compound
Safety Measures: Proper handling and storage of peroxides to prevent decomposition and potential hazards
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-1-phenylheptane-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more stable oxygenated products.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated aromatic compounds
Applications De Recherche Scientifique
3,6-Dimethyl-1-phenylheptane-3-peroxol has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties and effects on cellular oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1-phenylheptane-3-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can:
Generate Reactive Oxygen Species (ROS): Leading to oxidative stress in biological systems.
Interact with Enzymes: Modulating enzyme activity and affecting metabolic pathways.
Act as an Antioxidant: Scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-1-phenylheptane: Lacks the peroxol group, making it less reactive.
1-Phenylheptane-3-peroxol: Similar structure but without the methyl substitutions, affecting its chemical properties.
3,6-Dimethyl-1-phenylhexane-3-peroxol: Similar but with a shorter carbon chain, influencing its reactivity and applications.
Uniqueness
3,6-Dimethyl-1-phenylheptane-3-peroxol is unique due to the presence of both methyl and phenyl groups along with the peroxol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
78484-94-3 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(3-hydroperoxy-3,6-dimethylheptyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-13(2)9-11-15(3,17-16)12-10-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3 |
Clé InChI |
LDOYNHWZMXNSEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(CCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

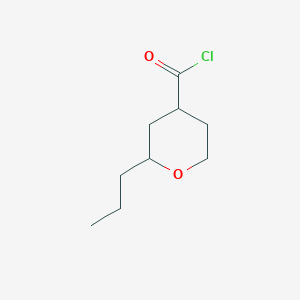
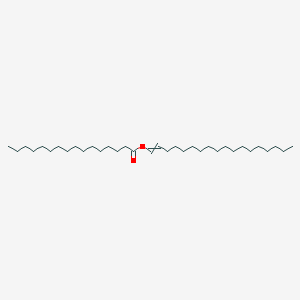
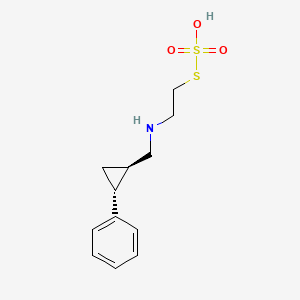
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
silane](/img/structure/B14442358.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
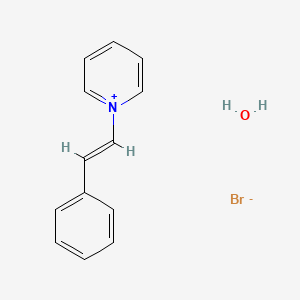
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
